molecular formula C7H6O4 B2528635 6-Methyl-4-oxo-4H-pyran-2-carboxylic acid CAS No. 14255-39-1

6-Methyl-4-oxo-4H-pyran-2-carboxylic acid

Cat. No.: B2528635
CAS No.: 14255-39-1
M. Wt: 154.121
InChI Key: DUQMMGMBPDCKBZ-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-4H-pyran-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H6O4 and a molecular weight of 154.12 g/mol . It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, and a carboxylic acid group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-4H-pyran-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of pyran-2,3-dione with methanol, followed by oxidation to yield the target compound . The reaction typically requires a catalyst such as ammonium acetate and is carried out in an ethanol solvent .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyran ring.

    Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

6-Methyl-4-oxo-4H-pyran-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact pathways depend on the context of its application, such as in medicinal chemistry or enzymology studies .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-pyridinecarboxylic acid
  • 2-Oxo-2H-pyran-6-carboxylic acid
  • 6-Methylchromone-2-carboxylic acid
  • Pyrrole-3-carboxylic acid

Highlighting Uniqueness

6-Methyl-4-oxo-4H-pyran-2-carboxylic acid is unique due to its specific structure, which combines a pyran ring with a carboxylic acid group. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various reactions and form different derivatives sets it apart from similar compounds .

Biological Activity

6-Methyl-4-oxo-4H-pyran-2-carboxylic acid is a heterocyclic compound with significant biological activity, particularly noted for its potential in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C7H6O4C_7H_6O_4 and a molecular weight of 154.12 g/mol. Its structure includes a six-membered pyran ring with a carboxylic acid functional group, which contributes to its diverse reactivity and biological activity. The unique combination of the pyran ring and the carboxylic acid allows for interactions with various biological targets, influencing metabolic pathways and enzyme activities.

1. Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties. For instance, certain 4H-pyran derivatives have been evaluated for their cytotoxic effects against colorectal cancer cell lines such as HCT-116. Compounds derived from this scaffold demonstrated significant inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity .

Table 1: Antitumor Activity of Pyran Derivatives

CompoundCell LineIC50 (µM)
4dHCT-11675.1
4kHCT-11685.88

2. Antibacterial Properties

The compound also shows potential as an antibacterial agent . In studies, derivatives were tested against various Gram-positive bacteria, demonstrating lower IC50 values than standard antibiotics like ampicillin. This suggests a promising avenue for developing new antibacterial agents based on the pyran structure .

3. Antioxidant Activity

Antioxidant properties are another notable aspect of this compound. Certain derivatives exhibited strong DPPH scavenging activity, indicating their ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor or activator of enzymes involved in metabolic pathways, influencing processes such as cell proliferation and inflammation.
  • Molecular Targets : Studies have shown that certain derivatives can inhibit cyclin-dependent kinase 2 (CDK2), a key regulator in the cell cycle, thereby inducing apoptosis in cancer cells through the activation of caspases .

Case Study: Inhibition of CDK2

A study focused on the synthesis and evaluation of new pyran derivatives highlighted their inhibitory effects on CDK2. Molecular docking simulations indicated that these compounds bind effectively to the ATP-binding pocket of CDK2, leading to reduced expression levels of CDK2 protein in treated cells .

Case Study: Anti-inflammatory Effects

Another research effort explored the anti-inflammatory potential of related compounds by examining their effects on nitric oxide production in macrophages. The findings suggested that these compounds could significantly suppress inflammatory responses via inhibition of signaling pathways involving NF-kB .

Properties

IUPAC Name

6-methyl-4-oxopyran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-4-2-5(8)3-6(11-4)7(9)10/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQMMGMBPDCKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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